

Application Notes and Protocols for SPECT/CT Imaging with ^{177}Lu -AB-3PRGD2

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Compound of Interest

Compound Name: AB-3PRGD2

Cat. No.: B053996

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Introduction

^{177}Lu -AB-3PRGD2 is a radiopharmaceutical agent designed for targeted radionuclide therapy. [1] It consists of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer, AB-3PRGD2, which targets integrin $\alpha\beta3$, conjugated with the chelator DOTA and radiolabeled with Lutetium-177 (^{177}Lu). [1][2] Integrin $\alpha\beta3$ is overexpressed on various tumor cells and is crucial for tumor angiogenesis, proliferation, and survival, making it an ideal target for cancer diagnosis and therapy. [2][3][4] The albumin-binding motif in ^{177}Lu -AB-3PRGD2 is designed to optimize its pharmacokinetic profile. [2][4] This document provides detailed protocols for SPECT/CT imaging with ^{177}Lu -AB-3PRGD2, compiled from preclinical and clinical studies.

Quantitative Data Summary

Biodistribution in Patients

The following table summarizes the biodistribution of ^{177}Lu -AB-3PRGD2 in patients with advanced integrin $\alpha\beta3$ -positive tumors following a single intravenous injection.

Organ/Tissue	Mean Absorbed Dose (mGy/MBq) ± SD
Red Bone Marrow	0.157 ± 0.032
Kidneys	0.684 ± 0.132
Whole-Body Effective Dose	0.251 ± 0.047 mSv/MBq

Data sourced from a first-in-human study with ten patients who received an average dose of 1.57 ± 0.08 GBq.[\[2\]](#)[\[4\]](#)

Pharmacokinetics in Patients

Parameter	Value
Estimated Blood Half-life	2.85 ± 2.17 hours

This data highlights the clearance characteristics of the agent in human subjects.[\[2\]](#)[\[4\]](#)

Preclinical Biodistribution in U87MG Tumor-Bearing Mice

This table shows the tumor uptake of a closely related compound, ^{177}Lu -3PRGD₂, in a preclinical model.

Time Post-Injection	Tumor Uptake (%ID/g) ± SD
1 hour	6.03 ± 0.65
4 hours	4.62 ± 1.44
24 hours	3.55 ± 1.08
72 hours	1.22 ± 0.18

%ID/g = percentage of injected dose per gram of tissue. Data is from a study in U87MG tumor-bearing nude mice.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Radiolabeling of DOTA-AB-3PRGD2 with ^{177}Lu

This protocol describes the clinical-grade preparation of ^{177}Lu -AB-3PRGD2.

Materials:

- DOTA-**AB-3PRGD2** precursor
- $^{177}\text{LuCl}_3$ solution (carrier-added or no-carrier-added)
- Sodium acetate buffer (0.5 M, pH 5.6)
- C18 cartridge for purification
- Sterile filtration membrane (0.22 μm)
- Heating apparatus (e.g., heat block or water bath)
- Thin-layer chromatography (TLC) system for quality control

Procedure:

- Add 3.7 GBq of $^{177}\text{LuCl}_3$ to 200 μL of 0.5 M sodium acetate buffer (pH 5.6).
- Inject the buffered ^{177}Lu solution into a vial containing 100 μg of the DOTA-**AB-3PRGD2** precursor.
- Heat the reaction mixture at 100°C for 30 minutes.
- After cooling, purify the mixture using a C18 cartridge to separate the labeled product from unreacted ^{177}Lu and hydrophilic impurities.
- Elute the final product and sterilize it by passing it through a 0.22 μm filter.
- Perform quality control to determine radiochemical purity using TLC with a developing solution of methanol and ammonium acetate (1:1, v/v). A radiochemical purity of over 95% is required for clinical use.[8]

SPECT/CT Imaging Protocol for Patients

This protocol is based on a first-in-human study and established practices for ^{177}Lu imaging.

Patient Preparation:

- Ensure patients are well-hydrated before and after the injection to promote clearance of the radiopharmaceutical and reduce radiation dose to the bladder.
- Obtain written informed consent.[3]
- Patient eligibility may be confirmed with a prior ^{68}Ga -RGD PET/CT scan to ensure tumors express integrin $\alpha\text{v}\beta3$. [3][9]

Administration:

- Administer ^{177}Lu -**AB-3PRGD2** via intravenous injection. Dosages in clinical studies have ranged from approximately 1.57 GBq to 2.96 GBq.[2][3][4]

Imaging Schedule:

- Acquire serial whole-body and SPECT/CT images at multiple time points post-injection to assess biodistribution and calculate dosimetry.
- Recommended imaging time points are 1 hour, 24 hours, 48 hours, and 72 hours post-injection.[2][5][10]

SPECT/CT Acquisition Parameters:

- Scanner: Dual-head SPECT/CT system.
- Collimator: Medium-energy all-purpose (MEAP) or medium-energy general-purpose (MEGP) collimators.
- Energy Windows: Set dual photopeaks for ^{177}Lu at 113 keV and 208 keV with a 15% window width.[10] Include scatter correction windows.[10]
- SPECT Acquisition:

- Matrix Size: 128x128.[10]
- Rotation: 360° (180° per head).
- Projections: 64 views.[10]
- Time per view: 30 seconds.[10]
- CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.
- Image Reconstruction: Use an iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM) with corrections for attenuation, scatter, and collimator-detector response.

Preclinical SPECT Imaging in Animal Models

This protocol is suitable for biodistribution studies in tumor-bearing mice.

Animal Model:

- Use immunodeficient mice (e.g., nude mice) bearing xenografts of human tumor cell lines known to express integrin $\alpha v \beta 3$ (e.g., U87MG).[5]

Administration:

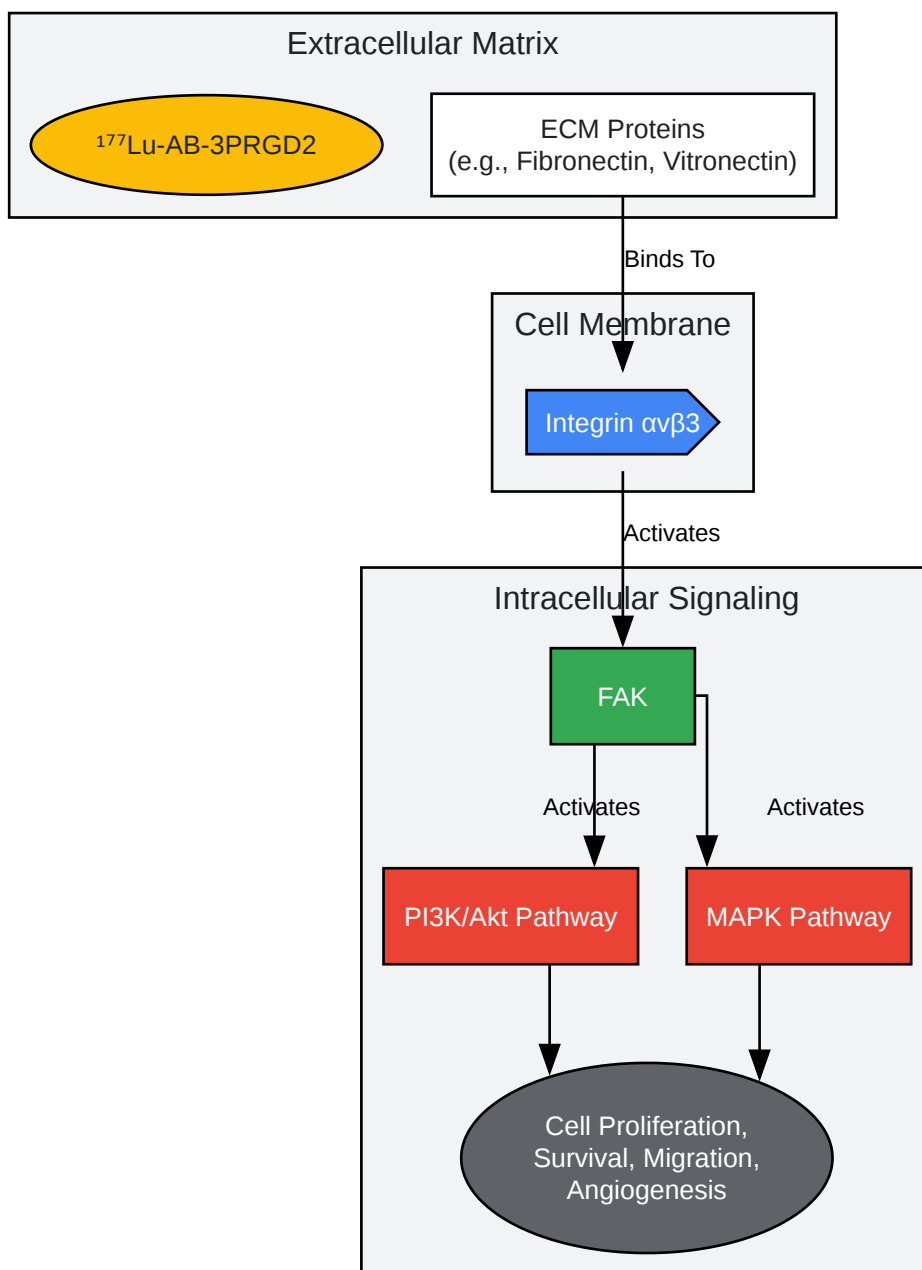
- Inject approximately 370 kBq of $^{177}\text{Lu-AB-3PRGD2}$ intravenously via the tail vein.[5]

Imaging Procedure:

- Anesthetize the mice before and during imaging.
- Acquire static or whole-body planar scintigraphy or SPECT/CT images at various time points (e.g., 1, 4, 24, and 72 hours) post-injection.[5]
- For biodistribution studies, sacrifice groups of animals at each time point, harvest organs of interest (blood, tumor, muscle, bone, kidney, liver, etc.), weigh them, and measure the radioactivity using a gamma counter.[5]

Visualizations

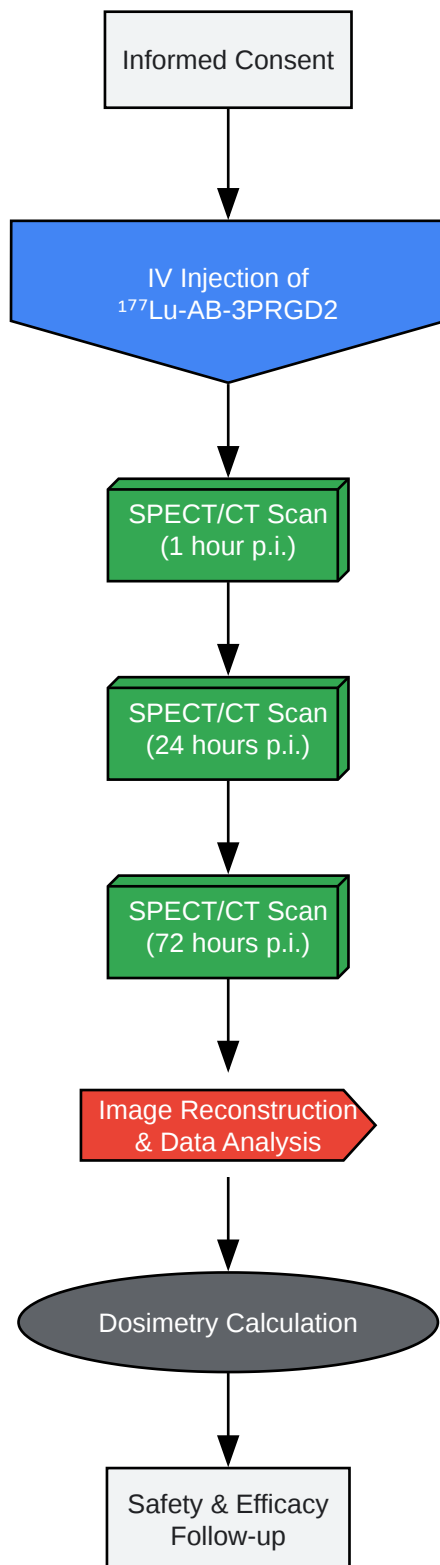
Integrin $\alpha\beta3$ Signaling Pathway



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Caption: Binding of $^{177}\text{Lu-AB-3PRGD2}$ to integrin $\alpha\beta3$, activating downstream signaling pathways.

Experimental Workflow for Patient Imaging



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